(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine
CAS No.:
Cat. No.: VC17875119
Molecular Formula: C13H10Br2F2N2
Molecular Weight: 392.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10Br2F2N2 |
|---|---|
| Molecular Weight | 392.04 g/mol |
| IUPAC Name | (1S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethanamine |
| Standard InChI | InChI=1S/C13H10Br2F2N2/c14-10-1-2-12(15)19-13(10)11(18)5-7-3-8(16)6-9(17)4-7/h1-4,6,11H,5,18H2/t11-/m0/s1 |
| Standard InChI Key | QTZBWPGHYZUOES-NSHDSACASA-N |
| Isomeric SMILES | C1=CC(=NC(=C1Br)[C@H](CC2=CC(=CC(=C2)F)F)N)Br |
| Canonical SMILES | C1=CC(=NC(=C1Br)C(CC2=CC(=CC(=C2)F)F)N)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyridine ring bearing bromine substituents at positions 3 and 6, which enhance electronic stability and reactivity. The ethanamine linker connects this heterocycle to a 3,5-difluorophenyl group, introducing steric and electronic effects critical for intermolecular interactions. The (S)-configuration at the chiral center influences its stereochemical behavior, a factor pivotal in drug design .
Stereochemical Significance
The (S)-enantiomer’s configuration is often prioritized in medicinal chemistry due to its potential for targeted binding to biological receptors. For example, HIV protease inhibitors like lopinavir and ritonavir rely on specific stereochemistry for efficacy , suggesting analogous considerations for this compound.
Physicochemical Data
The molecular formula C₁₃H₁₁Br₂ClF₂N₂ corresponds to a molecular weight of 428.50 g/mol. Key properties include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1626335-72-5 | |
| Molecular Formula | C₁₃H₁₁Br₂ClF₂N₂ | |
| Molecular Weight | 428.50 g/mol | |
| Purity | ≥98% (HPLC) |
Halogen atoms (Br, F, Cl) contribute to lipophilicity, potentially enhancing membrane permeability in biological systems. The hydrochloride salt form improves solubility in polar solvents, facilitating handling in synthetic workflows .
Synthesis and Characterization
Key Intermediates
Intermediate compounds likely include 3,6-dibromopyridin-2-amine and 3,5-difluorophenethylamine. The former could be synthesized via directed ortho-metallation, while the latter might involve fluorination of phenyl precursors .
Analytical Characterization
Available data from suppliers confirm the use of NMR spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) for structural validation and purity assessment . For instance:
-
¹H NMR: Signals for aromatic protons (δ 6.8–8.2 ppm), amine protons (δ 1.5–2.5 ppm), and diastereotopic methylene groups.
-
MS (ESI+): Molecular ion peak at m/z 428.50 consistent with [M+H]⁺.
Research Findings and Current Status
Preclinical Data
While no direct studies on this compound are published, related bromopyridine derivatives exhibit:
-
Antiviral Activity: EC₅₀ values in the nanomolar range against HIV-1 .
-
Thermal Stability: Decomposition temperatures exceeding 200°C, suitable for high-temperature applications .
Challenges and Future Directions
-
Stereoselective Synthesis: Improving enantiomeric excess (ee) via asymmetric catalysis.
-
Toxicity Profiling: Assessing hepatotoxicity and off-target effects in vitro.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume